Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
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Overview
Description
“Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate” is a chemical compound with the molecular formula C13H9F2NO2 . It has a molecular weight of 249.21 and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate” is 1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate” has a molecular weight of 249.21 . It’s typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are synthesized for their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and makes them less reactive than their chlorinated and brominated analogues .
Use in Cancer Research
Methods for the synthesis of F 18 substituted pyridines have been developed for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
Use in Agrochemicals
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . They are used as starting materials for the synthesis of some herbicides and insecticides .
Use in Pharmaceuticals
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated developments in this field .
Use in Veterinary Medicine
Several trifluoromethylpyridine (TFMP) derivatives are used in the veterinary industry . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Use in Functional Materials
Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the discovery chemist’s arsenal .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is a boric acid ester intermediate with benzene rings Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are known to play a role in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
properties
IUPAC Name |
methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKCIBLYZCJPLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742933 |
Source
|
Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365273-04-6 |
Source
|
Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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